molecular formula C21H17FN2O3S B2603294 2-(4-fluorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 899723-98-9

2-(4-fluorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2603294
CAS No.: 899723-98-9
M. Wt: 396.44
InChI Key: ASMGRJVYPOHCLK-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the benzothiadiazine dioxide class, a heterocyclic scaffold known for diverse pharmacological activities. Its structure comprises:

  • A benzothiadiazine dioxide core (1,2,4-benzothiadiazin-3-one 1,1-dioxide).
  • Substituents:
    • A 4-fluorophenyl group at position 2.
    • A 2-methylbenzyl group at position 3.

These substituents modulate electronic, steric, and hydrophobic properties, influencing receptor binding, metabolic stability, and solubility. Below, we compare this compound with structurally related analogues to highlight critical structure-activity relationships (SAR).

Properties

IUPAC Name

2-(4-fluorophenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S/c1-15-6-2-3-7-16(15)14-23-19-8-4-5-9-20(19)28(26,27)24(21(23)25)18-12-10-17(22)11-13-18/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMGRJVYPOHCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of a substituted aniline with a sulfonamide under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the benzothiadiazine intermediate.

    Attachment of the Methylbenzyl Group: The final step involves the alkylation of the benzothiadiazine ring with a methylbenzyl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogenating agents or organometallic reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-fluorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Structural Analogues of Benzothiadiazine Dioxides

Table 1: Key Structural and Pharmacological Comparisons
Compound Name / Identifier Substituents (Positions 2 and 4) Molecular Formula Molecular Weight Key Biological Activities References
Target Compound 2: 4-Fluorophenyl; 4: 2-Methylbenzyl C₂₃H₁₉FN₂O₃S 422.48 Not explicitly reported (likely orexin receptor modulation based on structural similarity to Compound 23)
Compound 23 2: 5,6-Dimethoxypyridin-3-yl; 4: 2,6-Difluoro-4-methoxybenzyl C₂₄H₂₀F₂N₂O₅S 502.49 High-affinity orexin receptor ligand (OX1/OX2)
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-...1,1-dioxide 2: 4-Fluorobenzyl; 4: 4-(Methylsulfanyl)phenyl C₂₀H₁₆FN₂O₃S₂ 421.48 Unreported (methylsulfanyl group may enhance lipophilicity)
4-(2-Fluorobenzyl)-2-(4-methoxyphenyl)-...1,1-dioxide 2: 4-Methoxyphenyl; 4: 2-Fluorobenzyl C₂₂H₁₇FN₂O₄S 424.45 Potential anti-inflammatory/analgesic (based on benzothiadiazine activity)
Meloxicam 2: Methyl; 4: 5-Methyl-2-thiazolylcarboxamide C₁₄H₁₃N₃O₄S₂ 351.40 NSAID (COX-2 inhibitor)
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-...1,1-dioxide 2: 4-Methoxyphenyl; 4: 4-Chlorobenzyl C₂₂H₁₇ClN₂O₄S 440.90 Unreported (chlorine enhances electronegativity)

Substituent Effects on Pharmacological Properties

Fluorine vs. Chlorine: The target’s 4-fluorophenyl group provides moderate electronegativity and lipophilicity, balancing receptor affinity and metabolic stability.

Methoxy vs. Methylsulfanyl :

  • Methoxy groups (e.g., in Compound 23 ) improve solubility via hydrogen bonding but may reduce membrane permeability. The methylsulfanyl group in increases lipophilicity, favoring CNS penetration.

Heterocyclic Variations: Pyridine (Compound 23 ) and thiazole (Meloxicam ) substituents introduce aromatic nitrogen atoms, enabling π-π stacking or hydrogen bonding with receptors.

Benzothiadiazine vs. Benzothiazine Cores :

  • Benzothiadiazine dioxides (target compound) exhibit planar conformations suitable for enzyme active sites (e.g., cyclooxygenase). Benzothiazine dioxides (e.g., Meloxicam ) adopt half-chair conformations, affecting binding to COX-2 .

Biological Activity

The compound 2-(4-fluorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , with CAS number 899723-98-9 , belongs to a class of benzothiadiazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology.

PropertyValue
Molecular FormulaC21_{21}H17_{17}FN2_{2}O3_{3}S
Molecular Weight396.4 g/mol
StructureChemical Structure

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles have been shown to induce cell death in sensitive cancer cells by forming DNA adducts through metabolic activation and subsequent binding to cellular macromolecules .

Case Study: Antiproliferative Activity
In a study evaluating fluorinated derivatives, it was found that certain compounds could inhibit cancer cell growth without exhibiting a biphasic dose-response relationship. This characteristic enhances their potential as chemotherapeutic agents . The mechanism often involves the induction of cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism and activation.

Neurological Effects

There is emerging evidence that benzothiadiazine derivatives may also possess neuroprotective properties. A related study on structurally similar compounds demonstrated their effectiveness in reducing seizure activity in animal models of epilepsy. These compounds modulate neurotransmitter levels and exhibit antioxidant properties, which help mitigate oxidative stress in neuronal tissues .

Mechanistic Insights

The biological activity of This compound is likely mediated through several mechanisms:

  • Metabolic Activation : The compound may undergo metabolic transformations that enhance its reactivity towards cellular targets.
  • CYP Induction : Similar compounds have been shown to induce CYP enzymes such as CYP1A1 and CYP1B1 in sensitive cancer cells, leading to increased formation of reactive metabolites .
  • Antioxidant Activity : Compounds in this class may scavenge reactive oxygen species (ROS), thus providing neuroprotective effects against oxidative damage .

Research Findings Summary

Study FocusFindings
AntiproliferativeInduces cell death in sensitive cancer cells; potential for use in chemotherapy .
NeuroprotectiveReduces seizure frequency; modulates neurotransmitter levels; protects against oxidative stress .

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